molecular formula C24H32BNO7 B3118398 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester CAS No. 2377607-06-0

1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

Cat. No. B3118398
M. Wt: 457.3
InChI Key: WBFSAVYRBYGACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is a pharmaceutical intermediate . It is a compound with the molecular formula C24H32BNO7 and a molecular weight of 457.3.


Synthesis Analysis

Pinacol boronic esters, such as 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is represented by the formula C24H32BNO7. More detailed structural information may be available in specific research publications or databases.


Physical And Chemical Properties Analysis

1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is slightly soluble in water . More detailed physical and chemical properties may be available in specific research publications or databases.

Scientific Research Applications

Improved Synthesis Techniques

  • Research has focused on improving the synthesis of boronic acid pinacol esters, such as the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which is used in Suzuki couplings. These improved synthesis methods offer higher yields and better stability, which is crucial for their application in chemical synthesis (Mullens, 2009).

Analytical Challenges and Strategies

  • Analyzing highly reactive pinacolboronate esters poses unique challenges due to their facile hydrolysis. Innovative analytical strategies have been developed to stabilize these compounds for purity analysis, which is essential for their use in the synthesis of development compounds (Zhong et al., 2012).

Applications in Polymer Synthesis

  • Boronic acid pinacol esters are instrumental in the synthesis of π-conjugated polymers with specific end functionalities through Suzuki-Miyaura coupling polymerization. This has implications for the development of materials with novel electronic properties (Nojima et al., 2016).

Metal-Free Borylation Methods

  • Metal- and additive-free methods for the borylation of haloarenes to boronic acids and esters have been developed, which are more environmentally friendly and reduce the need for metal catalyst removal, a significant advantage in drug discovery and material science applications (Mfuh et al., 2017).

Enantioselective Synthesis

  • Research into the rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters has provided new pathways for the synthesis of compounds with chiral centers, which is of great importance in the pharmaceutical industry (Gallego & Sarpong, 2012).

Safety And Hazards

Specific safety and hazard information for 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester was not found in the retrieved sources. General guidelines suggest ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . The compound should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

1-O-tert-butyl 2-O-[(4-methoxyphenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BNO7/c1-22(2,3)31-21(28)26-14-17(25-32-23(4,5)24(6,7)33-25)13-19(26)20(27)30-15-16-9-11-18(29-8)12-10-16/h9-14H,15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFSAVYRBYGACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.